molecular formula C20H17NO2 B14139490 Pyrene, 7-(1,1-dimethylethyl)-1-nitro- CAS No. 88829-61-2

Pyrene, 7-(1,1-dimethylethyl)-1-nitro-

Cat. No.: B14139490
CAS No.: 88829-61-2
M. Wt: 303.4 g/mol
InChI Key: PDCBFAIRQXMVOK-UHFFFAOYSA-N
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Description

Pyrene, 7-(1,1-dimethylethyl)-1-nitro- is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitro group at the first position and a tert-butyl group at the seventh position of the pyrene ring. Pyrene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrene, 7-(1,1-dimethylethyl)-1-nitro- typically involves the nitration of 7-(1,1-dimethylethyl)pyrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Pyrene, 7-(1,1-dimethylethyl)-1-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrene, 7-(1,1-dimethylethyl)-1-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrene, 7-(1,1-dimethylethyl)-1-nitro- involves its interaction with molecular targets through its nitro and tert-butyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the tert-butyl group provides steric hindrance that influences the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrene, 7-(1,1-dimethylethyl)-1-nitro- is unique due to the combination of the nitro and tert-butyl groups, which impart distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in other pyrene derivatives .

Properties

CAS No.

88829-61-2

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

7-tert-butyl-1-nitropyrene

InChI

InChI=1S/C20H17NO2/c1-20(2,3)15-10-13-5-4-12-7-9-17(21(22)23)16-8-6-14(11-15)18(13)19(12)16/h4-11H,1-3H3

InChI Key

PDCBFAIRQXMVOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)[N+](=O)[O-])C=C2

Origin of Product

United States

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